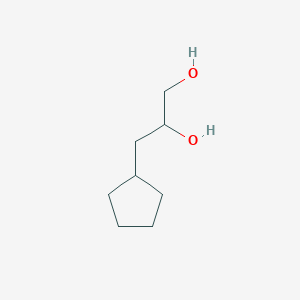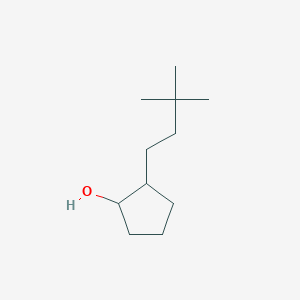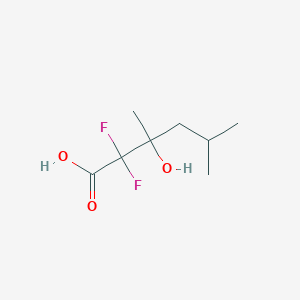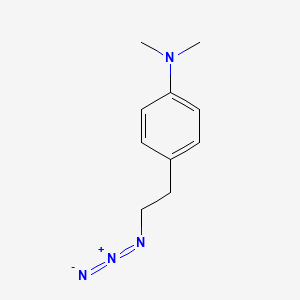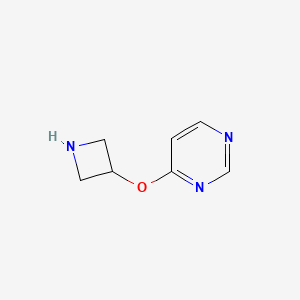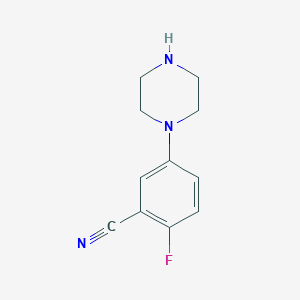
2-Fluoro-5-(piperazin-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Fluoro-5-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-fluoro-5-nitrobenzonitrile with piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction . Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure consistent quality and yield .
Análisis De Reacciones Químicas
2-Fluoro-5-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The compound can also participate in condensation reactions with other aromatic compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Fluoro-5-(piperazin-1-yl)benzonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways . The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-Fluoro-5-(piperazin-1-yl)benzonitrile can be compared with other similar compounds, such as:
5-Fluoro-2-(piperazin-1-yl)benzonitrile: This compound has a similar structure but differs in the position of the fluorine atom.
2-Fluoro-5-(piperazin-1-yl)benzamide: This compound has an amide group instead of a nitrile group.
2-Fluoro-5-(piperazin-1-yl)benzaldehyde: This compound has an aldehyde group instead of a nitrile group.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications .
Propiedades
Fórmula molecular |
C11H12FN3 |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
2-fluoro-5-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12FN3/c12-11-2-1-10(7-9(11)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
Clave InChI |
ULJNNPVXBIJGED-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=C(C=C2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)
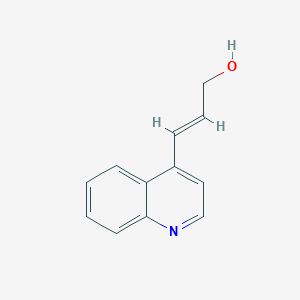

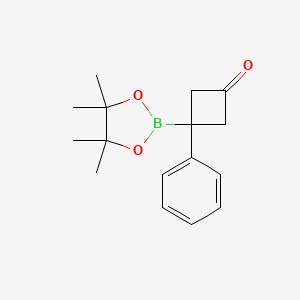
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
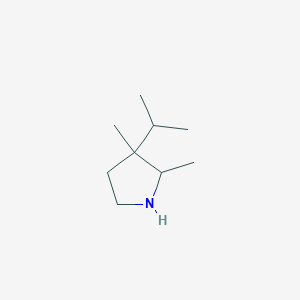
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)

